molecular formula C28H45N3 B14304279 4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine CAS No. 116430-24-1

4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine

Cat. No.: B14304279
CAS No.: 116430-24-1
M. Wt: 423.7 g/mol
InChI Key: XSXWWRQBSLMYEP-UHFFFAOYSA-N
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Description

4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes two pyridine rings substituted with nonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine typically involves the following steps:

    Formation of Nonyl Substituted Pyridine: The initial step involves the alkylation of pyridine with nonyl halides under basic conditions to form nonyl-substituted pyridine.

    Coupling Reaction: The nonyl-substituted pyridine is then coupled with another nonyl-substituted pyridine using a coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Potential use in studying biological pathways involving pyridine derivatives.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The pyridine rings can coordinate with metal ions, influencing various biochemical pathways. The nonyl groups may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(Nonyl)pyridine: A simpler analog with only one nonyl group.

    2,4-Dinonylpyridine: Similar structure but with different substitution pattern.

    4-(Nonyl)-N-[4-(nonyl)pyridin-2-yl]pyridin-2-amine: Similar but with different alkyl chain lengths.

Uniqueness

4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine is unique due to its specific substitution pattern and the presence of two nonyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

116430-24-1

Molecular Formula

C28H45N3

Molecular Weight

423.7 g/mol

IUPAC Name

4-nonan-5-yl-N-(4-nonan-5-ylpyridin-2-yl)pyridin-2-amine

InChI

InChI=1S/C28H45N3/c1-5-9-13-23(14-10-6-2)25-17-19-29-27(21-25)31-28-22-26(18-20-30-28)24(15-11-7-3)16-12-8-4/h17-24H,5-16H2,1-4H3,(H,29,30,31)

InChI Key

XSXWWRQBSLMYEP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C1=CC(=NC=C1)NC2=NC=CC(=C2)C(CCCC)CCCC

Origin of Product

United States

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